molecular formula C14H8ClF3N2 B2660821 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 200879-66-9

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B2660821
CAS RN: 200879-66-9
M. Wt: 296.68
InChI Key: NIDKWQCWYHXIIM-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile (6-CP-2-M-4-TFMP) is a compound that has been studied extensively for its unique properties and potential applications. It is a member of the pyridine-3-carbonitrile (P3CN) family of compounds, which are derivatives of the parent compound, pyridine. 6-CP-2-M-4-TFMP is a trifluoromethylated version of the parent compound, which has been found to possess a variety of interesting properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-(4-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile:

Agricultural Chemistry

This compound is often explored for its potential as a pesticide or herbicide. Its unique chemical structure allows it to interact with specific biological pathways in pests, making it a candidate for developing new, more effective agricultural chemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is studied for its potential therapeutic properties. Its structure suggests it could be a lead compound for developing new drugs targeting specific receptors or enzymes involved in various diseases .

Material Science

Researchers in material science investigate this compound for its potential use in creating new materials with unique properties. Its stability and reactivity make it a candidate for developing advanced polymers or coatings.

Environmental Science

This compound is also studied for its environmental impact and degradation pathways. Understanding how it breaks down in the environment can help in assessing its safety and potential risks associated with its use .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard or a reagent in various analytical techniques. Its well-defined chemical properties make it useful for calibrating instruments and validating methods .

Toxicology

Toxicologists study this compound to understand its effects on living organisms. This research is crucial for determining safe exposure levels and understanding potential health risks.

Synthetic Chemistry

Synthetic chemists explore this compound as an intermediate in the synthesis of more complex molecules. Its unique structure can be used to build larger, more intricate chemical entities .

Biochemistry

In biochemistry, this compound is investigated for its interactions with biological macromolecules. Studies focus on how it binds to proteins or nucleic acids, which can provide insights into its potential biological activity .

Sigma-Aldrich MilliporeSigma Benchchem

properties

IUPAC Name

6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2/c1-8-11(7-19)12(14(16,17)18)6-13(20-8)9-2-4-10(15)5-3-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDKWQCWYHXIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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